2-Azetidinecarboxamide, 1-(3,5-dimethylbenzoyl)-N-hydroxy-, (2R)-
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Overview
Description
2-Azetidinecarboxamide, 1-(3,5-dimethylbenzoyl)-N-hydroxy-, (2R)- is a synthetic organic compound. It belongs to the class of azetidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxamide, 1-(3,5-dimethylbenzoyl)-N-hydroxy-, (2R)- typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the azetidine ring with carboxylic acid derivatives.
N-Hydroxylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the N-hydroxy group.
Reduction: Reduction reactions can occur at various functional groups, potentially converting the N-hydroxy group to an amine.
Substitution: The benzoyl group may participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Azetidinecarboxamide Derivatives: Compounds with similar azetidine ring structures.
Benzoyl Derivatives: Compounds with similar benzoyl groups.
N-Hydroxy Derivatives: Compounds with similar N-hydroxy functional groups.
Uniqueness
2-Azetidinecarboxamide, 1-(3,5-dimethylbenzoyl)-N-hydroxy-, (2R)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
647854-86-2 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(2R)-1-(3,5-dimethylbenzoyl)-N-hydroxyazetidine-2-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-8-5-9(2)7-10(6-8)13(17)15-4-3-11(15)12(16)14-18/h5-7,11,18H,3-4H2,1-2H3,(H,14,16)/t11-/m1/s1 |
InChI Key |
CQWNOONXDUTMCF-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC[C@@H]2C(=O)NO)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC2C(=O)NO)C |
Origin of Product |
United States |
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